ethyl (2E)-(3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate
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Overview
Description
ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound, with its complex structure, is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and efficiency while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities . In industry, it can be used in the production of fragrances and flavoring agents due to its ester functional group .
Mechanism of Action
The mechanism of action of ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may act by inhibiting certain enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE include other esters such as ethyl acetate and methyl butyrate . These compounds share the ester functional group but differ in their specific structures and properties.
Uniqueness: The uniqueness of ETHYL 2-[(1E)-3,3,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE lies in its complex structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over simpler esters .
Properties
Molecular Formula |
C17H23NO2 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (2E)-2-(3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-ylidene)acetate |
InChI |
InChI=1S/C17H23NO2/c1-6-20-16(19)9-15-14-8-12(3)11(2)7-13(14)10-17(4,5)18-15/h7-9,18H,6,10H2,1-5H3/b15-9+ |
InChI Key |
BKBHFFUDNOPYLK-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=C(CC(N1)(C)C)C=C(C(=C2)C)C |
Canonical SMILES |
CCOC(=O)C=C1C2=C(CC(N1)(C)C)C=C(C(=C2)C)C |
Origin of Product |
United States |
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